molecular formula C24H29NO4 B2381944 Fmoc-MeAoc(2)-OH CAS No. 2389078-28-6

Fmoc-MeAoc(2)-OH

Cat. No. B2381944
CAS RN: 2389078-28-6
M. Wt: 395.499
InChI Key: NYALCSQHDRWTQS-QFIPXVFZSA-N
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Description

Fmoc (9-fluorenylmethyloxycarbonyl) is a protective group used in peptide synthesis . Amino acids and short peptides modified with the Fmoc group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .


Synthesis Analysis

In Fmoc solid-phase peptide synthesis, the peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . The Fmoc group is used as a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine .


Molecular Structure Analysis

The intrinsic hydrophobicity and aromaticity of Fmoc are well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .


Chemical Reactions Analysis

The Fmoc protecting group is removed from the resin using an organic base, typically 4-methylpiperidine . Deprotection can be conducted in a solution of 4-methylpiperidine in DMF (20–30 % by volume) for 1–5 min (2 times) .

Scientific Research Applications

Fabrication of Functional Materials

Fmoc-modified amino acids and short peptides, including Fmoc-MeAoc(2)-OH, are simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to self-assembly .

Cell Cultivation

Fmoc-modified amino acids and short peptides have been used in cell cultivation . Their biocompatibility and ability to form diverse nanostructures make them suitable for creating an environment for cell growth .

Bio-Templating

Bio-templating is another application of Fmoc-modified amino acids and short peptides . They can serve as templates for the synthesis of other bio-inspired materials .

Optical Applications

The self-assembled structures of Fmoc-modified amino acids and short peptides have unique optical properties . This makes them useful in the development of optical devices .

Drug Delivery

Fmoc-modified amino acids and short peptides can be used in drug delivery systems . Their ability to form nanostructures can be exploited to encapsulate drugs and deliver them to specific locations in the body .

Catalytic Applications

Fmoc-modified amino acids and short peptides have shown potential in catalysis . The self-assembled structures can create catalytic sites for various reactions .

Therapeutic Applications

Fmoc-modified amino acids and short peptides have therapeutic properties . They can be used in the treatment of various diseases .

Antibiotic Applications

Fmoc-modified amino acids and short peptides have antibiotic properties . They can be used in the development of new antibiotics .

Mechanism of Action

Target of Action

Fmoc-MeAoc(2)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino groups of other amino acids in a peptide chain . The Fmoc group serves as a temporary protecting group for the N-terminus of the amino acid during peptide synthesis .

Mode of Action

The Fmoc group is used to protect the Nα-amino group during the peptide bond formation . This protection is crucial to prevent unwanted side reactions during the synthesis process . The Fmoc group is then removed by secondary amines such as piperidine, allowing the next amino acid to be added to the peptide chain .

Biochemical Pathways

The Fmoc group plays a significant role in the self-assembly of modified amino acids and short peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, resulting in the formation of structures like nanofibrillar structures and viscoelastic hydrogels .

Result of Action

The result of the action of Fmoc-MeAoc(2)-OH is the successful synthesis of peptides with the desired sequence . The use of the Fmoc group allows for the rapid and efficient synthesis of peptides, including those of significant size and complexity .

Action Environment

The action of Fmoc-MeAoc(2)-OH is influenced by the conditions under which peptide synthesis occurs . Factors such as temperature, solvent, and the presence of secondary amines for deprotection can all impact the efficacy and stability of the compound during peptide synthesis .

Future Directions

Fmoc-modified amino acids and short peptides have shown potential for applications in various fields, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties . They could be used to fabricate hydrogels, frequently used as extracellular matrix-mimicking scaffolds for cell growth in tissue engineering .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYALCSQHDRWTQS-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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